molecular formula C6H4ClN3 B032228 5-Chloropyrazolo[1,5-a]pyrimidine CAS No. 29274-24-6

5-Chloropyrazolo[1,5-a]pyrimidine

Cat. No. B032228
CAS RN: 29274-24-6
M. Wt: 153.57 g/mol
InChI Key: WEPRLWNMBTYGGD-UHFFFAOYSA-N
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Patent
US08865726B2

Procedure details

A mixture of pyrazolo[1,5-a]pyrimidin-5-ol (17.0 g, 126 mmol) in POCl3 (100 mL) was heated at reflux for 3 hours. After cooling, the reaction was concentrated under vacuum. To the residue was added dichloromethane. The organic phase was carefully washed with saturated aqueous NaHCO3 solution, dried and concentrated. The crude product was purified by passing through a short silica gel pad eluting with 50% EtOAc in hexane to give 5-chloropyrazolo[1,5-a]pyrimidine (13.1 g, 68%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][C:8](O)=[N:9][C:4]2=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:8]1[CH:7]=[CH:6][N:5]2[N:1]=[CH:2][CH:3]=[C:4]2[N:9]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
N1=CC=C2N1C=CC(=N2)O
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under vacuum
ADDITION
Type
ADDITION
Details
To the residue was added dichloromethane
WASH
Type
WASH
Details
The organic phase was carefully washed with saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
eluting with 50% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2N(C=C1)N=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.